[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
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Overview
Description
[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfanyl group attached to the acetic acid moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone in the presence of an acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the indole derivative.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the indole core or the sulfanyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and suitable electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives and modified sulfanyl groups.
Substitution: Various functionalized indole derivatives.
Scientific Research Applications
[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness
[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group, which imparts specific chemical reactivity and potential biological activities not found in other indole derivatives .
Properties
CAS No. |
62663-18-7 |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C17H15NO2S/c1-11-7-8-14-13(9-11)17(21-10-15(19)20)16(18-14)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20) |
InChI Key |
LXSCGODPUSZCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2SCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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